molecular formula C14H17N3O B12226629 4-[3a-(Hydroxymethyl)-octahydrocyclopenta[c]pyrrol-2-yl]pyridine-2-carbonitrile

4-[3a-(Hydroxymethyl)-octahydrocyclopenta[c]pyrrol-2-yl]pyridine-2-carbonitrile

Cat. No.: B12226629
M. Wt: 243.30 g/mol
InChI Key: CWWLPSUKPXXFBI-UHFFFAOYSA-N
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Description

4-[3a-(Hydroxymethyl)-octahydrocyclopenta[c]pyrrol-2-yl]pyridine-2-carbonitrile is a complex organic compound with a unique structure that includes a hydroxymethyl group, an octahydrocyclopenta[c]pyrrol ring, and a pyridine-2-carbonitrile moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[3a-(Hydroxymethyl)-octahydrocyclopenta[c]pyrrol-2-yl]pyridine-2-carbonitrile typically involves multiple steps, starting from readily available starting materials. The key steps include the formation of the octahydrocyclopenta[c]pyrrol ring, the introduction of the hydroxymethyl group, and the attachment of the pyridine-2-carbonitrile moiety. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for large-scale reactions, ensuring the availability of starting materials, and implementing efficient purification techniques. Industrial methods also focus on cost-effectiveness and environmental sustainability.

Chemical Reactions Analysis

Types of Reactions

4-[3a-(Hydroxymethyl)-octahydrocyclopenta[c]pyrrol-2-yl]pyridine-2-carbonitrile can undergo various chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to form aldehydes or carboxylic acids.

    Reduction: The nitrile group can be reduced to form amines.

    Substitution: The pyridine ring can undergo substitution reactions with electrophiles or nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a catalyst can be used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) or nucleophiles (e.g., amines, thiols) are commonly used.

Major Products

    Oxidation: Aldehydes or carboxylic acids.

    Reduction: Primary or secondary amines.

    Substitution: Various substituted pyridine derivatives.

Scientific Research Applications

4-[3a-(Hydroxymethyl)-octahydrocyclopenta[c]pyrrol-2-yl]pyridine-2-carbonitrile has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored as a potential drug candidate for various diseases.

    Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 4-[3a-(Hydroxymethyl)-octahydrocyclopenta[c]pyrrol-2-yl]pyridine-2-carbonitrile involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

4-[3a-(Hydroxymethyl)-octahydrocyclopenta[c]pyrrol-2-yl]pyridine-2-carbonitrile can be compared with other similar compounds, such as:

    Pyridine derivatives: Compounds with similar pyridine rings but different substituents.

    Cyclopenta[c]pyrrol derivatives: Compounds with similar ring structures but different functional groups.

    Hydroxymethyl derivatives: Compounds with hydroxymethyl groups attached to different core structures.

The uniqueness of this compound lies in its specific combination of functional groups and ring structures, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C14H17N3O

Molecular Weight

243.30 g/mol

IUPAC Name

4-[3a-(hydroxymethyl)-1,3,4,5,6,6a-hexahydrocyclopenta[c]pyrrol-2-yl]pyridine-2-carbonitrile

InChI

InChI=1S/C14H17N3O/c15-7-12-6-13(3-5-16-12)17-8-11-2-1-4-14(11,9-17)10-18/h3,5-6,11,18H,1-2,4,8-10H2

InChI Key

CWWLPSUKPXXFBI-UHFFFAOYSA-N

Canonical SMILES

C1CC2CN(CC2(C1)CO)C3=CC(=NC=C3)C#N

Origin of Product

United States

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